molecular formula C8H11BrN2 B14589669 1-(2-Bromoprop-2-en-1-yl)-4-methyl-1,4-dihydropyrazine CAS No. 61496-35-3

1-(2-Bromoprop-2-en-1-yl)-4-methyl-1,4-dihydropyrazine

Cat. No.: B14589669
CAS No.: 61496-35-3
M. Wt: 215.09 g/mol
InChI Key: PSCHRPROISZJQE-UHFFFAOYSA-N
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Description

1-(2-Bromoprop-2-en-1-yl)-4-methyl-1,4-dihydropyrazine is an organic compound that belongs to the class of pyrazines This compound is characterized by the presence of a bromine atom attached to a prop-2-en-1-yl group, which is further connected to a dihydropyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoprop-2-en-1-yl)-4-methyl-1,4-dihydropyrazine typically involves the reaction of 2-bromoprop-2-en-1-yl bromide with 4-methyl-1,4-dihydropyrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoprop-2-en-1-yl)-4-methyl-1,4-dihydropyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Reduced forms of the compound with altered oxidation states.

Scientific Research Applications

1-(2-Bromoprop-2-en-1-yl)-4-methyl-1,4-dihydropyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoprop-2-en-1-yl)-4-methyl-1,4-dihydropyrazine involves its interaction with specific molecular targets. The bromine atom and the dihyd

Properties

CAS No.

61496-35-3

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

1-(2-bromoprop-2-enyl)-4-methylpyrazine

InChI

InChI=1S/C8H11BrN2/c1-8(9)7-11-5-3-10(2)4-6-11/h3-6H,1,7H2,2H3

InChI Key

PSCHRPROISZJQE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C=C1)CC(=C)Br

Origin of Product

United States

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